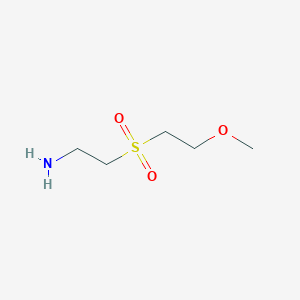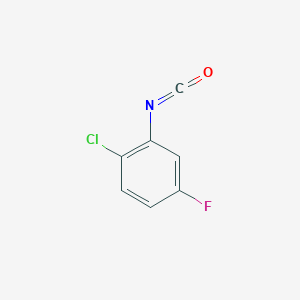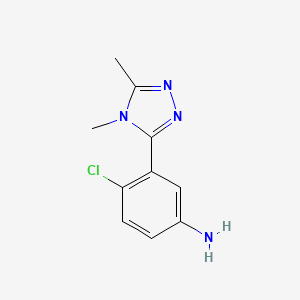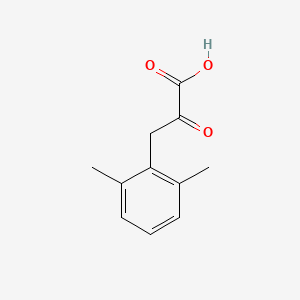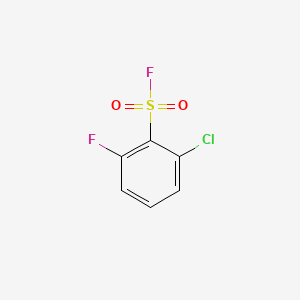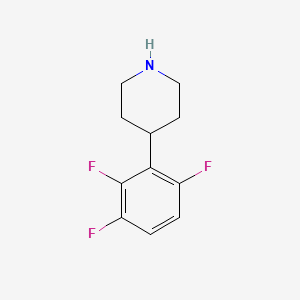![molecular formula C11H23N3 B15311072 1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine](/img/structure/B15311072.png)
1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-methylpyrrolidin-2-yl)ethyl]piperazine is a chemical compound that features a piperazine ring substituted with a 1-methylpyrrolidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-methylpyrrolidin-2-yl)ethyl]piperazine typically involves the reaction of 1-methylpyrrolidine with piperazine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of 1-methylpyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-methylpyrrolidin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[2-(1-methylpyrrolidin-2-yl)ethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(1-methylpyrrolidin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-methylpyrrolidine: A simpler analog with a single pyrrolidine ring.
Piperazine: A parent compound with a piperazine ring but without the 1-methylpyrrolidin-2-yl substitution.
N-methylpiperazine: A derivative with a methyl group on the nitrogen atom of the piperazine ring.
Uniqueness
1-[2-(1-methylpyrrolidin-2-yl)ethyl]piperazine is unique due to the presence of both the piperazine and 1-methylpyrrolidin-2-yl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H23N3 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-[2-(1-methylpyrrolidin-2-yl)ethyl]piperazine |
InChI |
InChI=1S/C11H23N3/c1-13-7-2-3-11(13)4-8-14-9-5-12-6-10-14/h11-12H,2-10H2,1H3 |
InChI Key |
AGVKZDFHOKTXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CCN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


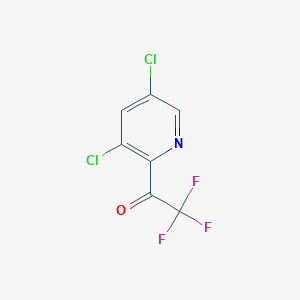
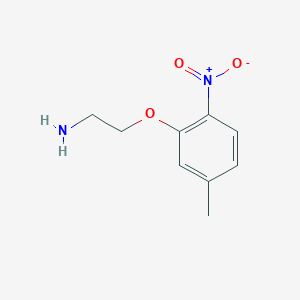
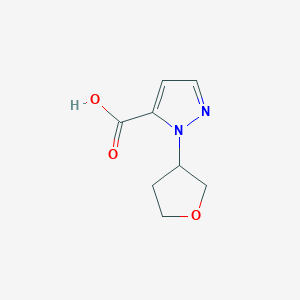
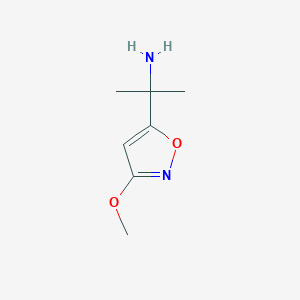
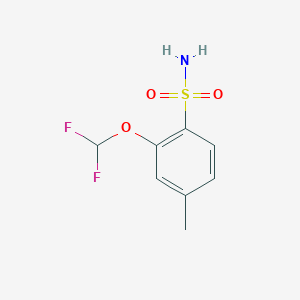
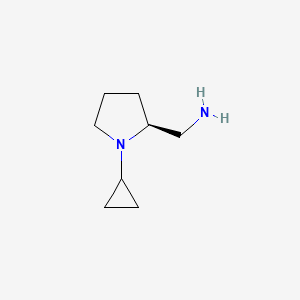
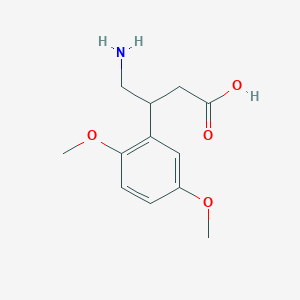
![Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15311027.png)
